Ethyl 5-(chlorosulfonyl)furan-2-carboxylate
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Overview
Description
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate is a chemical compound with the molecular formula C7H7ClO5S and a molecular weight of 238.65 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and applications . The compound is known for its reactivity due to the presence of both chlorosulfonyl and ester functional groups.
Preparation Methods
The synthesis of Ethyl 5-(chlorosulfonyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with chlorosulfonic acid, followed by esterification with ethanol . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure the compound’s availability for various applications .
Chemical Reactions Analysis
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorosulfonyl)furan-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds . The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate can be compared with similar compounds such as:
Ethyl 5-chloromethyl-2-furancarboxylate: This compound has a chloromethyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Ethyl 5-(bromosulfonyl)furan-2-carboxylate:
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in various fields .
Properties
IUPAC Name |
ethyl 5-chlorosulfonylfuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVARSZSFYYPBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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